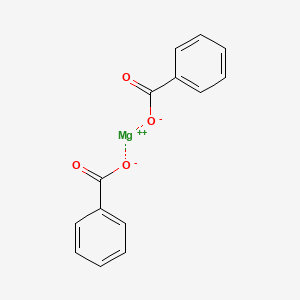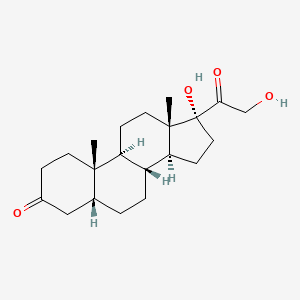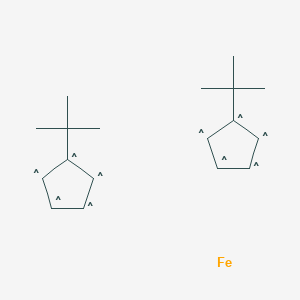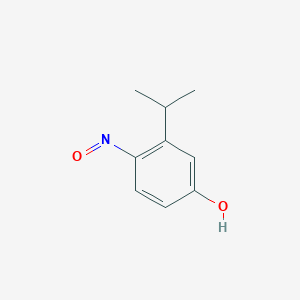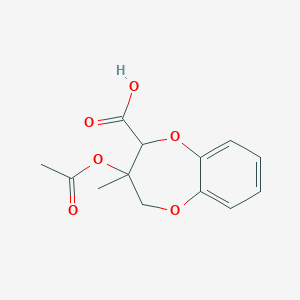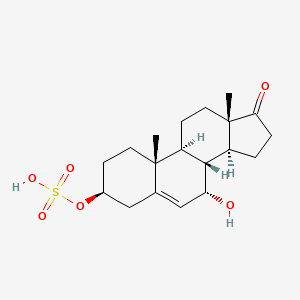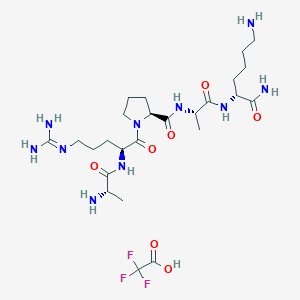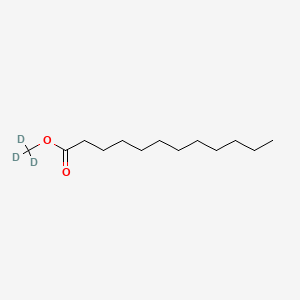
Methyl-d3 Laurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-d3 Laurate is a deuterated form of methyl laurate, an ester derived from lauric acid and methanol. This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium atoms, which make it useful in various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl-d3 Laurate is synthesized through an esterification reaction between lauric acid and deuterated methanol (methanol-d4). The reaction typically involves the use of a catalyst, such as sulfuric acid or ionic liquids like 1-methylimidazole hydrogen sulfate ([Hmim]HSO4) or 1-methyl-2-pyrrolidonium hydrogen sulfate ([Hnmp]HSO4) . The optimal conditions for this reaction include a methanol/lauric acid molar ratio of approximately 7:1, a reaction temperature of around 70°C, and a reaction time of about 2 hours .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous reactors and efficient catalysts ensures high yield and purity. The process is optimized to minimize waste and energy consumption, making it economically viable.
Chemical Reactions Analysis
Types of Reactions: Methyl-d3 Laurate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, which are crucial in biodiesel production .
Common Reagents and Conditions:
Esterification: Lauric acid and deuterated methanol with a catalyst like [Hmim]HSO4 or [Hnmp]HSO4.
Hydrolysis: Water and a strong acid or base to break the ester bond.
Transesterification: Alcohols like methanol or ethanol with a base catalyst such as sodium methoxide.
Major Products:
Esterification: this compound.
Hydrolysis: Lauric acid and deuterated methanol.
Transesterification: Methyl esters and glycerol.
Scientific Research Applications
Methyl-d3 Laurate has a wide range of applications in scientific research:
Biology: Studied for its role in lipid metabolism and as a model compound in membrane studies.
Medicine: Investigated for its potential antimicrobial properties and its role in drug delivery systems.
Industry: Utilized in the production of biodiesel and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of Methyl-d3 Laurate involves its interaction with biological membranes and enzymes. The deuterium atoms in the compound can alter its physical properties, such as its hydrophobicity and stability, which can affect its interaction with lipid bilayers and proteins. This makes it a valuable tool in studying membrane dynamics and enzyme kinetics .
Comparison with Similar Compounds
Methyl Laurate: The non-deuterated form, commonly used in similar applications but lacks the distinct NMR signals provided by deuterium.
Ethyl Laurate: Another ester of lauric acid, used in similar industrial applications but with different physical properties.
Lauric Acid: The parent fatty acid, used in various chemical reactions and industrial applications.
Uniqueness: Methyl-d3 Laurate’s uniqueness lies in its deuterium atoms, which make it particularly useful in NMR spectroscopy and other analytical techniques. This property allows for more precise studies of molecular interactions and dynamics .
Properties
Molecular Formula |
C13H26O2 |
|---|---|
Molecular Weight |
217.36 g/mol |
IUPAC Name |
trideuteriomethyl dodecanoate |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-12H2,1-2H3/i2D3 |
InChI Key |
UQDUPQYQJKYHQI-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,3S,4S,5S)-5-amino-4-hydroxy-3,5-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B13829097.png)
![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy-](/img/structure/B13829102.png)
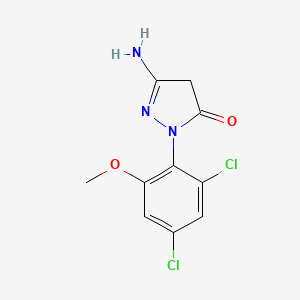
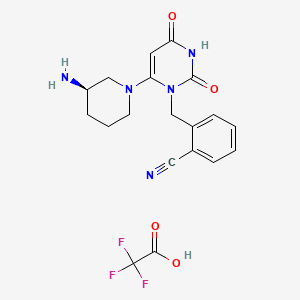
![Anthra[2,3-b]carbazole](/img/structure/B13829115.png)
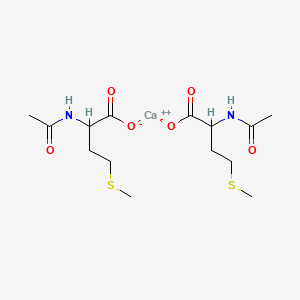
![trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate](/img/structure/B13829128.png)
